ARS-1323-alkyne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

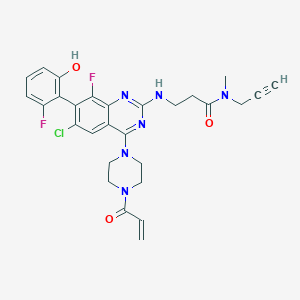

ARS-1323-alkyne is a switch-II pocket (S-IIP) inhibitor . It is a conformational specific chemical reporter of KRAS G12C nucleotide state in living cells . This compound is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Molecular Structure Analysis

The molecular formula of this compound is C28H27ClF2N6O3 . The molecular weight is 569 . The exact mass is 568.18 .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular formula of this compound is C28H27ClF2N6O3 . The molecular weight is 569 . The solubility of this compound in DMSO is 250 mg/mL .Aplicaciones Científicas De Investigación

1. Imaging Agent for Mutant KRAS G12C

- Overview : ARS-1323-alkyne is used in the development of fluorescent companion imaging drugs for KRAS G12C, a mutant protein involved in certain cancers.

- Research Findings : It was found that derivatives of ARS-1323 can bind to mutant KRAS and are utilized for biochemical binding screens. Although these derivatives faced challenges as direct imaging agents due to nonspecific membrane labeling, a two-step procedure involving this compound for target binding followed by fluorescence imaging proved effective for imaging mutant KRAS G12C in cells.

- Significance : This approach addresses the lack of specific antibodies for mutant KRAS G12C and aids in specific fluorescence imaging in cancer research (Koch et al., 2021).

2. Chemical Properties and Reactions

- Overview : this compound is involved in various chemical reactions, contributing to advancements in synthetic chemistry.

- Research Findings : Studies have explored the insertion of alkyne compounds into ArS−Pt bonds, showcasing regio- and stereoselective thermal reactions. These studies provide insights into the reactivity and potential applications of this compound in organometallic chemistry and catalytic processes.

- Significance : Understanding these reactions is crucial for developing new synthetic routes and catalytic systems in organic synthesis and industrial applications (Kuniyasu et al., 2008).

3. Alkylresorcinols in Nutrition and Health

- Overview : Although not directly related to this compound, research on alkylresorcinols (ARs) in general provides a context for understanding the broader family of compounds to which this compound belongs.

- Research Findings : ARs are found in certain whole grains and have been studied for their potential health benefits and as biomarkers for whole-grain intake. These studies contribute to a better understanding of the role of ARs in nutrition and health.

- Significance : This research enhances our knowledge of dietary components and their impact on human health, which could indirectly influence future applications of this compound in health-related fields (Ross et al., 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCFZQSNDSLLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClF2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)